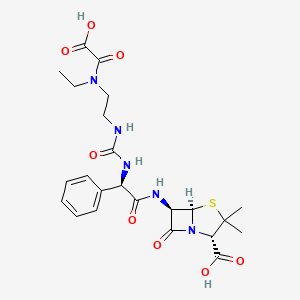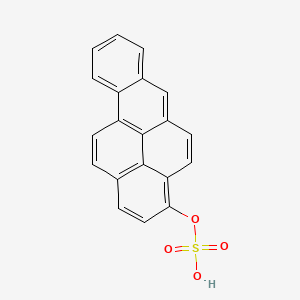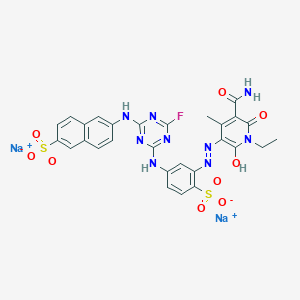![molecular formula C14H11F4N3 B13412779 2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine CAS No. 86249-71-0](/img/structure/B13412779.png)
2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine is a fluorinated heteroaromatic compound It is characterized by the presence of four fluorine atoms on the pyridine ring and a diazenyl group attached to a 2,4,6-trimethylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine typically involves the reaction of 2,3,5,6-tetrafluoropyridine with a diazonium salt derived from 2,4,6-trimethylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, the reaction can be performed in the presence of a base such as sodium acetate in an aqueous medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as hydroxide ions, methoxide ions, or ammonia.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, methanol, or ammonia in solvents such as dimethylformamide (DMF) or water.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the fluorine atoms.
Coupling Reactions: Biaryl compounds or other complex aromatic structures.
科学的研究の応用
2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine has several scientific research applications:
作用機序
The mechanism of action of 2,3,5,6-tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine involves its interaction with various molecular targets. The fluorine atoms on the pyridine ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The diazenyl group can undergo redox reactions, further contributing to the compound’s chemical behavior .
類似化合物との比較
Similar Compounds
2,3,5,6-Tetrafluoropyridine: A simpler fluorinated pyridine without the diazenyl group.
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile: Contains a cyano group instead of the diazenyl group.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: A fluorinated phenol with a trifluoromethyl group.
Uniqueness
2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine is unique due to the presence of both the diazenyl group and the 2,4,6-trimethylphenyl moiety. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
86249-71-0 |
|---|---|
分子式 |
C14H11F4N3 |
分子量 |
297.25 g/mol |
IUPAC名 |
(2,3,5,6-tetrafluoropyridin-4-yl)-(2,4,6-trimethylphenyl)diazene |
InChI |
InChI=1S/C14H11F4N3/c1-6-4-7(2)11(8(3)5-6)20-21-12-9(15)13(17)19-14(18)10(12)16/h4-5H,1-3H3 |
InChIキー |
SNMUJFWBVDTKMY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)N=NC2=C(C(=NC(=C2F)F)F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


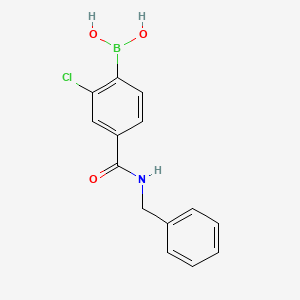
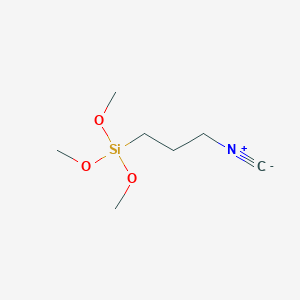
![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-](/img/structure/B13412715.png)
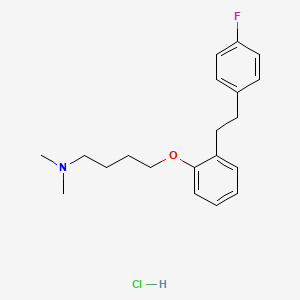
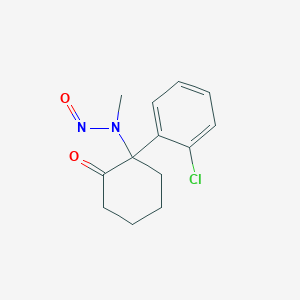
![5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13412730.png)
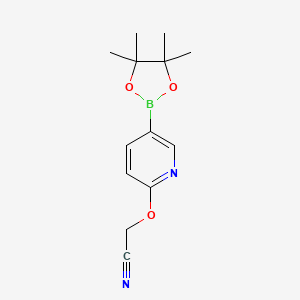
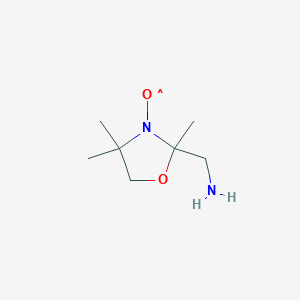
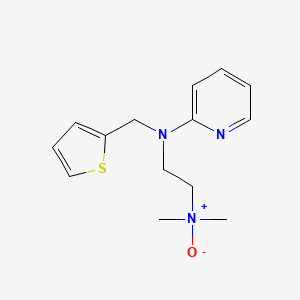
![Phenol, 2-[1-[N-acetoxyimino]ethyl]-](/img/structure/B13412760.png)

